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Compound of Interest

Compound Name: Pbrm1-BD2-IN-4

Cat. No.: B15141400 Get Quote

This guide provides a comparative analysis of the selectivity profiles of various small molecule

inhibitors targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key

component of the PBAF chromatin remodeling complex, and its bromodomains play a crucial

role in recognizing acetylated lysine residues on histones, thereby directing the complex to

specific genomic locations.[1][2] The development of selective PBRM1 inhibitors is of

significant interest for researchers in oncology and epigenetics due to the frequent mutation of

PBRM1 in various cancers, including clear cell renal cell carcinoma.[1][2]

Inhibitor Selectivity Profiles
The following table summarizes the binding affinities and inhibitory concentrations of several

PBRM1-BD2 inhibitors against a panel of bromodomain-containing proteins. The data

highlights the selectivity of these compounds for PBRM1 bromodomains over other related

bromodomains, particularly those within the same family.
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Compound
Target
Bromodomain

Kd (μM) IC50 (μM)

PBRM1-BD2-IN-2 PBRM1-BD2 9.3 1.0

PBRM1-BD5 10.1 -

SMARCA2B 18.4 -

SMARCA4 69 -

PBRM1-BD2-IN-5

(Compound 16)
PBRM1-BD2 1.5 0.26

PBRM1-BD5 3.9 -

SMARCA2B No Detectable Binding -

SMARCA4 No Detectable Binding -

PBRM1-BD2-IN-8

(Compound 34)
PBRM1-BD2 4.4 0.16

PBRM1-BD5 25 -

Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity).

IC50: Half-maximal inhibitory concentration, a measure of potency (lower value indicates higher

potency). Data sourced from multiple references.[1][3][4][5]

Experimental Methodologies
The data presented in this guide were generated using the following biophysical and

biochemical assays:

Isothermal Titration Calorimetry (ITC): ITC was employed to determine the dissociation

constants (Kd) of the inhibitors.[1] This technique directly measures the heat released or

absorbed during the binding event between the inhibitor and the target bromodomain, allowing

for the accurate determination of binding affinity. In a typical experiment, a solution of the

inhibitor is titrated into a solution containing the purified bromodomain protein, and the resulting

heat changes are measured to calculate the binding parameters.[1]
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AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): The IC50 values were

determined using the AlphaScreen assay.[1] This bead-based assay measures the ability of an

inhibitor to disrupt the interaction between the PBRM1-BD2 and an acetylated histone peptide.

The assay involves donor and acceptor beads that are brought into proximity when the protein-

peptide interaction occurs, generating a chemiluminescent signal. The addition of an inhibitor

disrupts this interaction, leading to a decrease in the signal, which is used to calculate the IC50

value.[1]

Differential Scanning Fluorimetry (DSF): DSF was utilized to assess the thermal stabilization of

the bromodomain upon inhibitor binding.[1] This method measures the change in the melting

temperature (ΔTm) of the protein in the presence of a ligand. An increase in the melting

temperature indicates that the inhibitor is binding to and stabilizing the protein. The selectivity

of the inhibitors can be assessed by screening them against a panel of different

bromodomains.[1]

PBRM1 in Chromatin Remodeling
PBRM1 is an integral subunit of the PBAF (Polybromo- and BRG1-associated factors)

complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] The six

bromodomains of PBRM1 are critical for targeting the PBAF complex to acetylated histones,

thereby influencing chromatin structure and gene expression.[1][2] The following diagram

illustrates the role of PBRM1 in the PBAF complex and its interaction with chromatin.
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Caption: Role of PBRM1 and its bromodomains within the PBAF chromatin remodeling

complex.

This guide provides a snapshot of the selectivity profiles for a selection of PBRM1-BD2

inhibitors based on publicly available data. Researchers are encouraged to consult the primary

literature for more detailed information and to perform their own in-house assays for direct

comparison of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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